molecular formula C8H9FO B1589906 4-Fluoro-2,6-dimethylphenol CAS No. 2338-56-9

4-Fluoro-2,6-dimethylphenol

Cat. No.: B1589906
CAS No.: 2338-56-9
M. Wt: 140.15 g/mol
InChI Key: GNRDTVFZITZMFR-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylphenol is an organic compound with the molecular formula C₈H₉FO It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atoms at the second and sixth positions are replaced by methyl groups

Biochemical Analysis

Biochemical Properties

4-Fluoro-2,6-dimethylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as receptors and transport proteins, influencing their function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been found to impact the expression of certain genes involved in detoxification processes, thereby influencing the cell’s ability to respond to oxidative stress and other environmental factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of other compounds, potentially leading to increased or decreased levels of these substances in the body. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, such as exposure to light or heat . Over time, the degradation products of this compound can also exert biological effects, which may differ from those of the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its biotransformation and elimination from the body . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas. This localization can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological effects . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall activity. For example, its presence in the endoplasmic reticulum can affect protein folding and processing, while its localization in mitochondria can impact cellular energy production and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoro-1,3-dimethylbenzene with a suitable base to form the desired phenol derivative . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine atom or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

4-Fluoro-2,6-dimethylphenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,6-dimethylphenol is unique due to the combination of the fluorine atom and two methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRDTVFZITZMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503666
Record name 4-Fluoro-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-56-9
Record name 4-Fluoro-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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